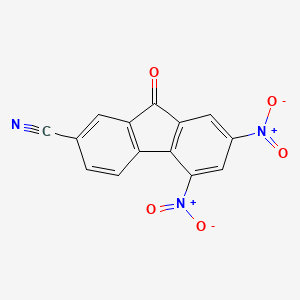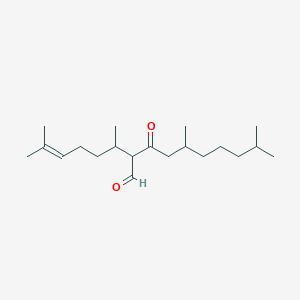
5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal is an organic compound with a complex structure It is characterized by the presence of multiple methyl groups and a unique oxodecanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with 6-methylhept-5-en-2-yl halide, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The methyl groups and the double bond in the heptenyl side chain can participate in substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]phenol
- 5,9-dimethyl-2-(6-methylhept-5-en-2-yl)-2-tosyldecanoic acid
Uniqueness
5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal is unique due to its specific structural features, such as the oxodecanal backbone and the arrangement of methyl groups. These characteristics confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90934-80-8 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
5,9-dimethyl-2-(6-methylhept-5-en-2-yl)-3-oxodecanal |
InChI |
InChI=1S/C20H36O2/c1-15(2)9-7-11-17(5)13-20(22)19(14-21)18(6)12-8-10-16(3)4/h10,14-15,17-19H,7-9,11-13H2,1-6H3 |
InChI Key |
CXVMGAIIBLBQTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CC(=O)C(C=O)C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)

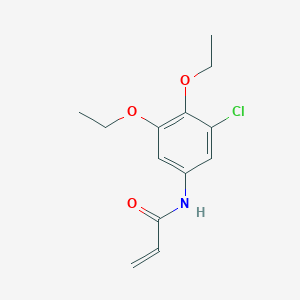
![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)
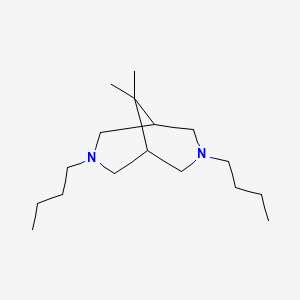

![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/structure/B14361399.png)
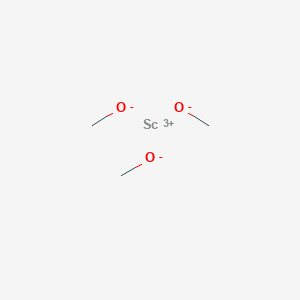
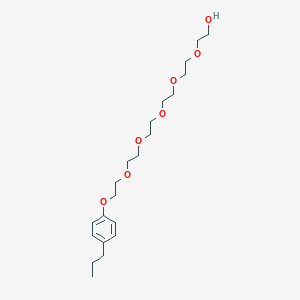
![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
